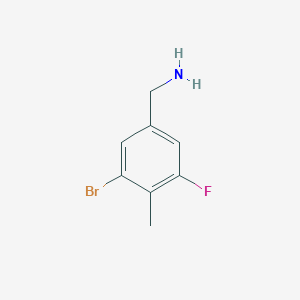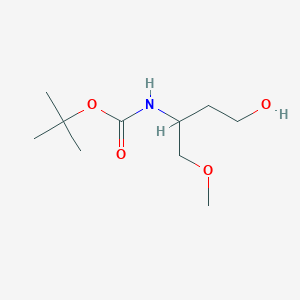
tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-1-methoxybutan-2-yl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a prodrug that can be activated in the body to release active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-hydroxybutan-2-yl)carbamate
- tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness: tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is unique due to its specific functional groups, which confer distinct reactivity and stability. The presence of both hydroxyl and methoxy groups allows for diverse chemical transformations, making it a versatile building block in synthesis .
Propriétés
Formule moléculaire |
C10H21NO4 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl N-(4-hydroxy-1-methoxybutan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-8(5-6-12)7-14-4/h8,12H,5-7H2,1-4H3,(H,11,13) |
Clé InChI |
VFICVOGJYRPEIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCO)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


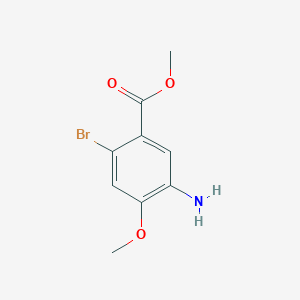
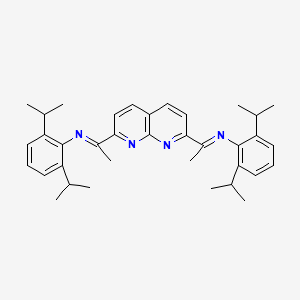
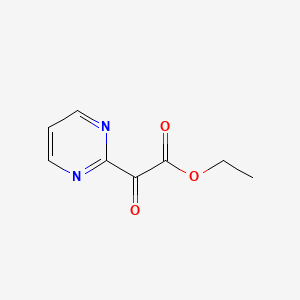
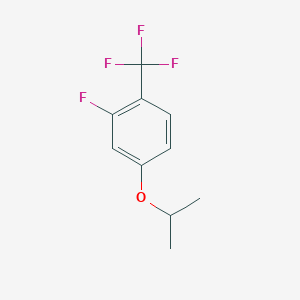
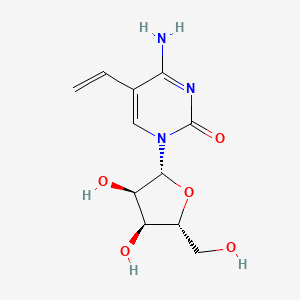
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
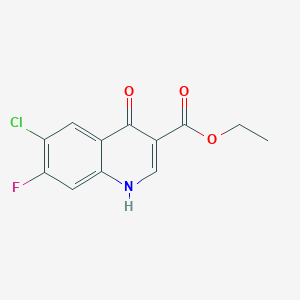
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
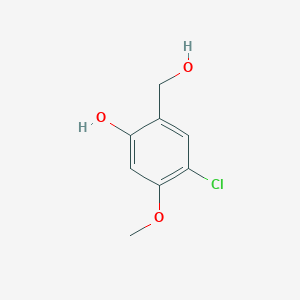
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
